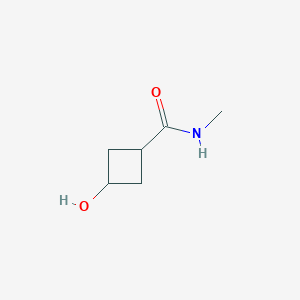

3-Hydroxy-cyclobutanecarboxylic acid methylamide

Description

BenchChem offers high-quality 3-Hydroxy-cyclobutanecarboxylic acid methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-cyclobutanecarboxylic acid methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-N-methylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCXEXSXVHMUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-cyclobutanecarboxylic acid methylamide structure

An In-Depth Technical Guide to 3-Hydroxy-cyclobutanecarboxylic Acid Methylamide

Executive Summary

This guide provides a comprehensive technical overview of 3-Hydroxy-cyclobutanecarboxylic acid methylamide, a compound of significant interest in modern medicinal chemistry and drug development. The unique structural motif of the cyclobutane ring, combined with the strategic placement of hydroxyl and methylamide functional groups, renders this molecule a versatile scaffold for generating novel chemical entities.[1] This document delineates the fundamental molecular structure, physicochemical properties, robust synthetic pathways, and rigorous analytical methodologies for quality control. Furthermore, it explores the compound's potential applications as a lead structure and building block in pharmaceutical research, grounded in the established role of cyclobutane derivatives in approved therapeutics.[2][3] The protocols and explanations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and methodological integrity.

Molecular Structure and Physicochemical Properties

Nomenclature and Structural Isomerism

3-Hydroxy-cyclobutanecarboxylic acid methylamide, systematically named 3-hydroxy-N-methylcyclobutane-1-carboxamide according to IUPAC nomenclature, is a cyclic amino acid derivative.[4] Its core structure consists of a four-membered cyclobutane ring. The presence of two substituents on the cyclobutane ring—a hydroxyl (-OH) group at position 3 and a methylamide (-C(O)NHCH₃) group at position 1—gives rise to stereoisomerism.

Specifically, cis-trans isomerism is a critical consideration. The relative orientation of the hydroxyl and methylamide groups can be either on the same side (cis) or opposite sides (trans) of the ring. This stereochemical difference can profoundly impact the molecule's biological activity and physical properties due to variations in molecular shape, polarity, and ability to interact with biological targets.[4]

Caption: Figure 1: Cis and Trans stereoisomers.

Physicochemical Data

The key physicochemical properties of 3-Hydroxy-cyclobutanecarboxylic acid methylamide are summarized below. These parameters are essential for designing experimental conditions for synthesis, purification, formulation, and biological assays.

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxy-N-methylcyclobutane-1-carboxamide | [4] |

| CAS Registry Number | 1089340-69-1 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [1][4] |

| Molecular Weight | 129.16 g/mol | [1][5] |

| SMILES | O=C(C1CC(O)C1)NC | [4] |

| InChIKey | FUCXEXSXVHMUSJ-UHFFFAOYSA-N | [4] |

Reactivity and Stability

The chemical behavior of this molecule is dictated by its three primary components: the cyclobutane ring, the hydroxyl group, and the amide group.

-

Amide Group: This functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The N-H bond can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

-

Hydroxyl Group: As a secondary alcohol, it can undergo oxidation to a ketone (3-oxo-N-methylcyclobutane-1-carboxamide). It is also amenable to esterification or etherification, providing a key handle for derivatization in medicinal chemistry programs.[1]

-

Cyclobutane Ring: The inherent ring strain of the cyclobutane structure can be harnessed for certain synthetic transformations, although it is generally stable under typical laboratory conditions.[6]

For optimal stability during storage, the compound should be kept in a cool, dry environment, protected from light and strong oxidizing agents.[4]

Synthesis and Manufacturing Pathway

The synthesis of 3-Hydroxy-cyclobutanecarboxylic acid methylamide can be approached via a multi-step pathway starting from commercially available precursors. A logical and efficient route involves the formation of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by selective reduction and amidation.[3][7] This strategy allows for controlled introduction of the required functional groups and stereochemical control at the reduction step.

Synthetic Workflow Overview

The proposed synthesis follows a three-stage logic: (1) Synthesis of the cyclobutane keto-acid intermediate, (2) Stereoselective reduction of the ketone to the secondary alcohol, and (3) Amide coupling to install the N-methylamide moiety.

Caption: Figure 2: Proposed multi-step synthetic workflow.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This stage is based on patented procedures that utilize accessible starting materials.[7] The rationale is to construct the cyclobutane ring with a ketone functionality that serves as a precursor to the hydroxyl group.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

-

Synthesis: Following the procedure outlined by patent CN103232340A, synthesize 3-oxocyclobutanecarboxylic acid from acetone, bromine, and malononitrile through a three-step reaction involving an activating agent and a phase transfer catalyst.[7]

-

Work-up and Isolation: Upon reaction completion, perform an aqueous work-up and extract the product. Purify via recrystallization or column chromatography.

-

Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected purity should be ≥99% as determined by GC or HPLC.[7]

Stage 2: Reduction to 3-Hydroxycyclobutanecarboxylic Acid

The choice of reducing agent is critical for selectivity. Sodium borohydride (NaBH₄) is a suitable choice as it is a mild reductant that will selectively reduce the ketone in the presence of the carboxylic acid.

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF/water at 0 °C.

-

Reduction: Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature at 0-5 °C to control the reaction rate and maximize stereoselectivity. Causality: Lower temperatures often favor the formation of the thermodynamically more stable trans isomer.

-

Quenching: After stirring for 2-4 hours (monitored by TLC or LC-MS), slowly quench the reaction by adding dilute HCl until the pH is ~2-3.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid.[8]

Stage 3: Amide Coupling to form 3-Hydroxy-N-methylcyclobutanecarboxamide

Standard peptide coupling reagents are employed for this step to efficiently form the amide bond under mild conditions, preventing side reactions involving the hydroxyl group.

-

Activation: Dissolve 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq). Stir for 20 minutes at room temperature. Causality: HOBt is used to suppress side reactions and minimize racemization, ensuring a clean conversion.

-

Amidation: Add a solution of methylamine (e.g., 40% in water, 1.2 eq) or methylamine hydrochloride with a base like triethylamine (1.5 eq) to the activated acid mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Purification: Perform an aqueous work-up, extract the product with DCM, and purify using silica gel column chromatography to yield the final product.

Quality Control and Analytical Methodology

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final compound. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Sources

- 1. Buy 3-Hydroxy-cyclobutanecarboxylic acid methylamide | 1089340-69-1 [smolecule.com]

- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. 3-Hydroxy-cyclobutanecarboxylic acid methylamide | 1089340-69-1 | Benchchem [benchchem.com]

- 5. 3-hydroxy-N-methylcyclobutane-1-carboxamide | C6H11NO2 | CID 50998452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Cyclobutane Motif in Modern Drug Discovery: A Technical Guide

A Note on the-State-of-the-Art: Initial inquiries for "3-Hydroxy-cyclobutanecarboxylic acid methylamide" did not yield specific public-domain information, suggesting its novelty or proprietary nature. This guide, therefore, broadens the scope to the well-documented and strategically significant role of the cyclobutane scaffold, with a particular focus on the versatile 3-hydroxycyclobutanecarboxylic acid building block, providing a robust framework for understanding its application in medicinal chemistry.

Introduction: The Allure of the Strained Ring

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. While often overshadowed by more common aliphatic and aromatic rings, the cyclobutane moiety has emerged as a powerful tool in the drug designer's arsenal.[1] Its unique puckered three-dimensional structure, a consequence of its inherent ring strain, offers a distinct departure from the "flatland" of aromatic systems, providing a scaffold that can enhance metabolic stability, improve potency, and fine-tune solubility.[2][3] This guide delves into the strategic rationale behind incorporating the cyclobutane ring, with a special emphasis on the utility of functionalized derivatives like 3-hydroxycyclobutanecarboxylic acid, and provides insights into the experimental validation of their role in drug discovery.

The value of the cyclobutane ring lies in its ability to act as a bioisostere for various functional groups, including alkenes and larger cyclic systems.[2] This substitution can lead to several benefits:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[2][4]

-

Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to more flexible alkyl chains.[2]

-

Improved Physicochemical Properties: The introduction of a cyclobutane can modulate lipophilicity and solubility, crucial parameters for oral bioavailability.[5]

-

Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise positioning of pharmacophoric groups in three-dimensional space, optimizing interactions with the target.[2]

The 3-Hydroxycyclobutanecarboxylic Acid Scaffold: A Versatile Building Block

The 3-hydroxycyclobutanecarboxylic acid moiety is a particularly valuable building block in drug discovery. The presence of both a hydroxyl and a carboxylic acid group provides two orthogonal handles for chemical modification, allowing for the exploration of a wide chemical space.

-

The Carboxylic Acid Group: This functional group is a cornerstone in drug design, with approximately 25% of all commercialized pharmaceuticals containing a carboxylic acid moiety.[6] It can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and significantly enhance aqueous solubility.[7][8] The carboxylic acid of the 3-hydroxycyclobutanecarboxylic acid scaffold can be readily converted to a variety of derivatives, including esters and amides, to modulate properties such as cell permeability and prodrug potential.[9]

-

The Hydroxyl Group: The hydroxyl group provides another point for diversification. It can be functionalized to introduce new pharmacophoric elements, modulate polarity, and form key hydrogen bonds with the target protein. Its presence also introduces chirality, which can be critical for achieving selectivity and potency.

The combination of these two functional groups on a rigid cyclobutane core creates a powerful platform for generating libraries of diverse compounds for screening and lead optimization.

Synthesis of Functionalized Cyclobutanes: Key Strategies

The synthesis of substituted cyclobutanes has historically been a challenge, but modern organic chemistry has provided a range of reliable methods. For instance, 3-oxocyclobutanecarboxylic acid is a key intermediate that can be synthesized from readily available starting materials like acetone, bromine, and malononitrile.[10] This intermediate can then be stereoselectively reduced to afford the desired 3-hydroxycyclobutanecarboxylic acid.

A representative synthetic pathway to trans-3-hydroxycyclobutanecarboxylic acid is outlined in a patent, which involves the enzymatic hydrolysis of a diester to a monoester, followed by a Mitsunobu inversion of the hydroxyl group and subsequent hydrolysis of the ester.[11]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of trans-3-hydroxycyclobutanecarboxylic acid.

Case Studies: The Cyclobutane Motif in Action

The strategic incorporation of the cyclobutane ring is evident in several approved drugs and clinical candidates.

| Drug | Therapeutic Area | Role of the Cyclobutane Ring |

| Carboplatin | Oncology | Part of the 1,1-cyclobutanedicarboxylate ligand that modulates reactivity and reduces nephrotoxicity compared to cisplatin.[12][13] |

| Boceprevir | Hepatitis C | The cyclobutane unit provides conformational restriction, contributing to the high affinity for the NS3/4A protease.[4] |

| Apalutamide | Oncology | The cyclobutane ring serves as a rigid scaffold for the androgen receptor antagonist.[12] |

| Ivosidenib | Oncology | A difluorocyclobutyl group was introduced to improve metabolic stability, leading to a viable clinical candidate.[12] |

These examples highlight the diverse applications of the cyclobutane motif in addressing specific challenges in drug development, from reducing toxicity to enhancing metabolic stability and potency.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is a conceptual representation based on patented methods.[14]

Objective: To synthesize the key intermediate 3-oxocyclobutanecarboxylic acid.

Materials:

-

Diisopropyl malonate

-

N,N-dimethylformamide (DMF)

-

Potassium tert-butoxide

-

2,2-dimethoxy-1,3-dibromopropane

-

Heptane

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve potassium tert-butoxide in DMF and cool in an ice bath.

-

Slowly add a solution of diisopropyl malonate in DMF to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat.

-

Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture for several days.

-

Distill off approximately half of the DMF.

-

Cool the reaction mixture and add water.

-

Extract the aqueous layer multiple times with heptane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester product.

-

To the crude product, add water and concentrated hydrochloric acid.

-

Heat the mixture to distill off a significant portion of the solvent.

-

Extract the remaining aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Recrystallize the crude product from a mixture of dichloromethane and heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a cyclobutane-containing compound compared to a non-cyclobutane analog.

Materials:

-

Test compound (cyclobutane-containing)

-

Reference compound (non-cyclobutane analog)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (with internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test and reference compounds with HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Data Analysis and Interpretation: A longer half-life and lower intrinsic clearance for the cyclobutane-containing compound would suggest enhanced metabolic stability.

Future Perspectives

The cyclobutane scaffold continues to be an area of active research in drug discovery.[15] The development of novel synthetic methodologies is making a wider range of functionalized cyclobutanes more accessible.[16] Furthermore, the use of cyclobutanes as bioisosteres for phenyl rings and other groups is an expanding strategy to "escape from flatland" and explore new chemical space.[3][5] The unique properties of the cyclobutane ring, particularly its ability to impart conformational rigidity and metabolic stability, ensure its continued importance in the design of next-generation therapeutics. The exploration of more complex and highly substituted cyclobutane systems holds promise for the discovery of novel drug candidates with improved pharmacological profiles.[17][18]

References

-

What is the importance of carboxylic group in the structure of drugs? - ResearchGate. Available at: [Link]

- CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents.

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

-

Klein, U. (2013). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (eds C. Lamberth and J. Dinges). [Link]

-

Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? - Knowledge - Bloom Tech. Available at: [Link]

-

Nurkenov, O. A., Kulakov, I. V., Seilkhanov, T. M., & Ishmuratova, M. Y. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 22(8), 1353. Available at: [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. Available at: [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1956-1967. Available at: [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

Nurkenov, O. A., Kulakov, I. V., Seilkhanov, T. M., & Ishmuratova, M. Y. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 22(8), 1353. Available at: [Link]

-

Al-Harrasi, A., Hussain, J., & Ahmed, M. (2019). Bioactive cyclobutane-containing alkaloids. Phytochemistry, 162, 196-209. Available at: [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). Available at: [Link]

-

Justesen, U. S., & Nielsen, L. B. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8009. Available at: [Link]

-

Bioisosteres in Drug Design – “Escape from Flatland”. Available at: [Link]

-

20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Available at: [Link]

-

A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines - IJAEM.net. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sorensen.princeton.edu [sorensen.princeton.edu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. ijaem.net [ijaem.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 3-Hydroxy-cyclobutanecarboxylic acid methylamide

An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 3-Hydroxy-N-methylcyclobutanecarboxamide

Foreword: The Emergence of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained carbocyclic systems, particularly cyclobutane derivatives, have garnered significant attention.[1][2] The unique puckered three-dimensional structure of the cyclobutane ring offers a powerful tool for medicinal chemists to enforce specific conformations, enhance metabolic stability, and explore novel regions of chemical space.[1][2] This guide delves into the specific chemical properties of 3-Hydroxy-N-methylcyclobutanecarboxamide (CAS No. 1089340-69-1), a molecule that embodies the convergence of several key pharmacophoric features: a rigid cyclobutane core, a hydrogen bond-donating hydroxyl group, and a hydrogen bond-accepting methylamide moiety. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's synthesis, stereochemistry, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Molecular Identification and Structural Elucidation

The foundational step in characterizing any chemical entity is the precise definition of its structure and identifiers. 3-Hydroxy-N-methylcyclobutanecarboxamide is a disubstituted cyclobutane with significant potential as a building block in pharmaceutical research.[3]

Nomenclature and Core Identifiers

The compound is systematically named 3-hydroxy-N-methylcyclobutanecarboxamide according to IUPAC nomenclature.[4] This name precisely describes the four-membered carbocyclic ring (cyclobutane) functionalized with a carboxylic acid derivative (carboxamide) at position 1 and a hydroxyl group (-OH) at position 3. The nitrogen atom of the amide is substituted with a methyl group. Key identifiers are summarized in the table below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-N-methylcyclobutanecarboxamide | [4] |

| CAS Registry Number | 1089340-69-1 | [4] |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| SMILES | O=C(C1CC(O)C1)NC | [4] |

| InChIKey | FUCXEXSXVHMUSJ-UHFFFAOYSA-N | [4] |

Stereochemical Considerations: The Critical Role of cis and trans Isomerism

A pivotal feature of 1,3-disubstituted cyclobutanes is the existence of cis and trans diastereomers. The relative orientation of the hydroxyl and N-methylcarboxamide groups significantly impacts the molecule's overall shape, polarity, and ability to interact with biological targets.

-

cis-isomer: Both substituents are on the same face of the cyclobutane ring.

-

trans-isomer: The substituents are on opposite faces of the ring.

The puckered conformation of the cyclobutane ring further complicates this, leading to distinct axial and equatorial-like positions for the substituents.[2] The specific stereoisomer can dramatically influence biological activity, a known phenomenon for related compounds.[4] Therefore, any synthetic approach must be designed with stereocontrol as a primary objective, and analytical characterization must be capable of distinguishing between these isomers.

Synthetic Pathways and Methodologies

The synthesis of 3-Hydroxy-N-methylcyclobutanecarboxamide hinges on the reliable formation of the core 3-hydroxycyclobutane-1-carboxylic acid scaffold, followed by amide coupling. Several synthetic strategies can be envisioned, leveraging established methods for cyclobutane construction and functionalization.[3][5]

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach identifies 3-hydroxycyclobutane-1-carboxylic acid as the immediate key precursor. This acid can be accessed through various routes, including the functionalization of cyclobutanone derivatives or via [2+2] cycloaddition reactions.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow: Amide Coupling

The final step, the coupling of 3-hydroxycyclobutane-1-carboxylic acid with methylamine, is a standard and reliable transformation in organic synthesis. The choice of coupling agent is critical to ensure high yield and minimize side reactions, particularly potential reactions involving the free hydroxyl group.

Caption: General workflow for the amide coupling step.

Detailed Experimental Protocol (Exemplary)

This protocol describes a robust method for the amide coupling reaction, a self-validating system commonly employed in medicinal chemistry.

Objective: To synthesize 3-Hydroxy-N-methylcyclobutanecarboxamide from 3-hydroxycyclobutane-1-carboxylic acid.

Materials:

-

3-Hydroxycyclobutane-1-carboxylic acid (1.0 eq)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)[6]

-

Hydroxybenzotriazole (HOBt) or HATU (1.2 eq)

-

Methylamine solution (e.g., 2M in THF) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1M aq. HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Activation: To a solution of 3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Basification: Add DIPEA (3.0 eq) dropwise to the stirring solution.

-

Stirring: Allow the mixture to stir at 0°C for 20 minutes to form the activated ester.

-

Amine Addition: Add the methylamine solution (1.5 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure product.

Physicochemical and Reactivity Profile

The molecule's properties are dictated by the interplay of its three main components: the strained cyclobutane ring, the polar hydroxyl group, and the N-methylamide group.

Predicted Physicochemical Properties

Quantitative data for the specific target molecule is sparse, but reliable predictions can be made based on its precursor, 3-hydroxycyclobutane-1-carboxylic acid. These properties are crucial for predicting solubility, permeability, and potential for oral bioavailability.

| Property | Predicted Value (for precursor acid) | Significance in Drug Development | Source |

| Molecular Weight | 116.11 g/mol | Adherence to Lipinski's Rule of Five | [7] |

| XLogP3-AA | -0.4 | Indicates high hydrophilicity | [7] |

| Hydrogen Bond Donors | 2 | Influences solubility and target binding | [7] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding | [7] |

The conversion of the carboxylic acid to the N-methylamide is expected to slightly increase the molecular weight and LogP while reducing the hydrogen bond donor count by one, subtly shifting the molecule towards greater membrane permeability.

Chemical Reactivity

The reactivity is governed by the functional groups present. The strained nature of the cyclobutane ring makes it relatively inert under typical physiological conditions but susceptible to ring-opening under more energetic scenarios.[1][2]

-

Hydroxyl Group (-OH): Can undergo oxidation to the corresponding ketone (3-oxocyclobutane-1-carboxamide) or etherification/esterification reactions. It serves as a key hydrogen bond donor.

-

Amide Group (-CONHCH₃): Is generally stable but can be hydrolyzed to the carboxylic acid under strong acidic or basic conditions. The N-H bond is a hydrogen bond donor, and the carbonyl oxygen is a strong acceptor.

-

N-methylation: The presence of the N-methyl group can improve metabolic stability by preventing enzymatic degradation that might otherwise occur on a primary amide.[8]

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Hydroxy-cyclobutanecarboxylic acid methylamide | 1089340-69-1 [smolecule.com]

- 4. 3-Hydroxy-cyclobutanecarboxylic acid methylamide | 1089340-69-1 | Benchchem [benchchem.com]

- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 3-Hydroxy-cyclobutanecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Significance of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount for enhancing drug-target interactions and improving pharmacokinetic profiles. The cyclobutane moiety has emerged as a highly valuable scaffold, offering a rigid, non-planar core that is underrepresented in current screening libraries.[1] Specifically, functionalized cyclobutanes like 3-hydroxy-cyclobutanecarboxylic acid serve as critical building blocks for novel therapeutics, including kinase inhibitors.[2]

However, the synthesis of these structures is not without its challenges, which include controlling stereochemistry and managing the inherent ring strain.[3] The amide coupling of 3-hydroxy-cyclobutanecarboxylic acid is a frequently employed transformation in drug discovery campaigns.[4] This reaction, while conceptually simple, presents a unique set of challenges. The presence of a secondary alcohol introduces a competing nucleophile that can lead to undesired side reactions, such as O-acylation. Therefore, a carefully considered strategy is essential for achieving high yields and purity.

This guide provides a comprehensive overview of the mechanistic principles, reagent selection, detailed experimental protocols, and troubleshooting strategies for the successful amide coupling of 3-hydroxy-cyclobutanecarboxylic acid, tailored for researchers in drug development and organic synthesis.

II. Mechanistic Pillars of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[5] Consequently, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The process can be broadly categorized into two primary mechanistic pathways.

A. Carbodiimide-Mediated Activation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are workhorse reagents for amide bond formation.[6] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

To enhance efficiency and mitigate side reactions, particularly racemization in chiral systems, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[7] These additives intercept the O-acylisourea to form an active ester, which is less reactive but more selective, thereby minimizing epimerization and improving yields. The byproduct of EDC is a water-soluble urea, simplifying purification, whereas the dicyclohexylurea (DCU) formed from DCC is largely insoluble in common organic solvents and can often be removed by filtration.[7]

Caption: Carbodiimide (EDC/HOBt) coupling mechanism.

B. Uronium/Aminium Salt-Mediated Activation

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[7][8] Their mechanism is predicated on the rapid formation of an active ester. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the HATU reagent, leading to the formation of a highly reactive HOAt active ester and releasing tetramethylurea.[9][10] This active ester is then readily coupled with the amine.

HATU is particularly effective for sterically hindered substrates or less nucleophilic amines, often providing faster reaction times and higher yields with minimal epimerization compared to carbodiimide methods.[7]

Caption: Uronium salt (HATU) coupling mechanism.

III. Reagent Selection and Protocol Design

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, cost, scale, and potential for side reactions. For 3-hydroxy-cyclobutanecarboxylic acid, the primary consideration is managing the reactivity of the free hydroxyl group. While protection (e.g., as a silyl or benzyl ether) is an option, modern coupling conditions often render it unnecessary, improving step economy.[11]

| Reagent System | Base (Equiv.) | Solvent | Temperature | Key Advantages | Key Disadvantages |

| EDC / HOBt | DIPEA (2.0-3.0) | DMF, DCM | 0 °C to RT | Cost-effective; water-soluble urea byproduct simplifies workup.[7] | Slower reactions; may be less effective for hindered substrates. |

| HATU | DIPEA (3.0-4.0) | DMF, NMP | 0 °C to RT | High reactivity, fast, low epimerization; excellent for difficult couplings.[4][7] | High cost; potential for guanidinylation of the amine if stoichiometry is not controlled. |

| PyBOP | DIPEA (3.0) | DMF, DCM | RT | Similar reactivity to HBTU; phosphonium-based. | Byproducts can be challenging to remove; higher cost than EDC. |

IV. Detailed Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol employs a classic and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

-

3-hydroxy-cyclobutanecarboxylic acid (1.0 eq)

-

Amine (1.0-1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF or DCM

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxy-cyclobutanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[3][12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure amide.[13]

Protocol 2: HATU-Mediated High-Efficiency Coupling

This protocol is recommended for less reactive amines, sterically hindered substrates, or when reaction time is critical.

Materials:

-

3-hydroxy-cyclobutanecarboxylic acid (1.0 eq)

-

Amine (1.1-1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

-

Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This "pre-activation" step is crucial for forming the active ester.

-

Add the amine (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.[6]

-

Work-up: Dilute the reaction mixture with a large volume of EtOAc. Wash with water (3x) to remove DMF and other water-soluble byproducts, followed by a brine wash (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for amide coupling.

V. Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective coupling reagent for the specific substrates.[14] 2. Insufficient base or wet reagents/solvents. 3. Steric hindrance from either coupling partner. | 1. Switch to a more powerful reagent (e.g., EDC → HATU). 2. Use freshly distilled solvents and bases. Ensure reagents are stored in a desiccator. 3. Increase reaction temperature to 40-50 °C or prolong reaction time. |

| O-acylation Side Product | The hydroxyl group of the cyclobutane is acylated by the activated carboxylic acid, forming an ester byproduct. | 1. Use a 1:1 stoichiometry of acid to amine. 2. Add the amine before the coupling reagent (for carbodiimide methods). 3. Consider protecting the hydroxyl group (e.g., TBS ether) if O-acylation is persistent. |

| Epimerization | Loss of stereochemical integrity at the C1 or C3 position of the cyclobutane ring, or at an adjacent chiral center on the amine. | 1. Ensure an additive like HOBt or HOAt is used, especially with carbodiimides. 2. Avoid excessive heat or prolonged exposure to strong base. 3. Use reagents known for low epimerization rates, such as HATU or COMU.[8] |

| Guanidinylation of Amine | The amine nucleophile attacks the uronium salt (e.g., HATU) instead of the activated ester. | 1. Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HATU). |

| Difficult Purification | Byproducts (e.g., ureas, HOBt) co-elute with the product. | 1. If using DCC, attempt to precipitate the DCU byproduct by diluting with a solvent like acetonitrile and filtering.[15] 2. For water-soluble byproducts from EDC/HATU, perform a thorough aqueous workup. 3. If the product is basic, an acid wash can help remove residual base. If neutral, both acid and base washes are effective. |

VI. References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Dr. G. S. S. R. ANJANEYULU. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

-

Penthala, N. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Preprint]. Retrieved from [Link]

-

Yan, J., et al. (2018). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Langmuir, 34(49), 14945-14954. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Dilun Biotechnology. (2023, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Google Patents. (2017). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. Retrieved from

-

Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

-

ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

-

Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2023). [Conference Presentation]. Retrieved from [Link]

-

Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. Retrieved from [Link]

-

Epimerization of Peptide. (n.d.). [Presentation Slides]. Retrieved from [Link]

-

Journal of Chemical Education. (2018). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2017). Chemistry – A European Journal. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

Organic Letters. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6724-6727. Retrieved from [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2022). Chemical Science. Retrieved from [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. growingscience.com [growingscience.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. hepatochem.com [hepatochem.com]

- 15. reddit.com [reddit.com]

HPLC purification of 3-Hydroxy-cyclobutanecarboxylic acid methylamide

An Application Guide for the Preparative and Analytical HPLC Purification of 3-Hydroxy-cyclobutanecarboxylic acid methylamide

Abstract

This comprehensive application note provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) purification of 3-Hydroxy-cyclobutanecarboxylic acid methylamide, a small, polar molecule with significant stereochemical complexity. Addressing the dual challenges of poor retention in traditional reversed-phase chromatography and the need for stereoisomer separation, this guide presents two distinct, optimized protocols. The first is a robust achiral reversed-phase method for initial purification and impurity profiling, utilizing a polar-endcapped stationary phase. The second is a high-resolution chiral separation method employing a polysaccharide-based chiral stationary phase for the isolation of cis/trans diastereomers and enantiomers. The causality behind experimental choices, from mobile phase selection to column chemistry, is thoroughly explained to provide researchers, scientists, and drug development professionals with a self-validating system for achieving high-purity analyte for downstream applications.

Introduction: The Analytical Challenge

3-Hydroxy-cyclobutanecarboxylic acid methylamide is a functionalized cyclobutane derivative. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to provide unique three-dimensional exit vectors from a constrained core. The purification of this specific molecule, however, presents two primary analytical hurdles:

-

High Polarity: The presence of a hydroxyl group and a secondary amide, coupled with a low molecular weight, makes the analyte highly polar. This property leads to minimal or no retention on conventional C18 reversed-phase HPLC columns, causing the compound to elute in the solvent front along with other polar impurities.[1][2]

-

Stereoisomerism: The molecule possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis ((1R,3S) and (1S,3R)) and trans ((1R,3R) and (1S,3S)) diastereomers exhibit different physical properties and biological activities, necessitating their separation and characterization.

This guide provides a systematic approach to overcome these challenges, detailing both achiral and chiral purification strategies.

Analyte Physicochemical Properties

| Property | Value | Implication for HPLC |

| Molecular Weight | ~116.11 g/mol (parent acid)[3] | Small molecule, fast diffusion. |

| XLogP3-AA | -0.4 (parent acid)[3] | Hydrophilic; poor retention on standard C18 columns. |

| Hydrogen Bond Donors | 2 (parent acid)[3] | Strong interaction with polar mobile phases and surfaces. |

| Hydrogen Bond Acceptors | 3 (parent acid)[3] | Strong interaction with polar mobile phases and surfaces. |

| UV Chromophore | Amide bond | Weak absorbance, requires low wavelength detection (~200-220 nm). |

Part I: Achiral Purification for Impurity Profiling

The primary goal of this stage is to separate the target compound from reaction by-products, starting materials, and other process-related impurities. Given the analyte's polarity, a standard C18 column is unsuitable. We must employ a stationary phase designed for enhanced polar retention.[4][5]

Rationale for Method Selection

Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, but it can sometimes suffer from longer equilibration times and reproducibility issues. A more robust and widely applicable approach is to use a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer alternative selectivity for polar molecules.[1][5] We will proceed with a polar-endcapped C18 column, which provides a good balance of hydrophobic and polar interactions.

Experimental Protocol: Achiral Reversed-Phase HPLC

Instrumentation and Materials:

| Component | Specification |

| HPLC System | Preparative or Analytical HPLC with Gradient Pump and UV Detector |

| Column | Polar-Endcapped C18, 5 µm, 4.6 x 250 mm (Analytical) or 21.2 x 250 mm (Preparative) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Sample Diluent | 95:5 Water:Acetonitrile |

| Detection | UV at 210 nm |

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Degas both solutions by sonication or vacuum filtration.

-

Sample Preparation: Dissolve the crude 3-Hydroxy-cyclobutanecarboxylic acid methylamide in the sample diluent to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 column volumes or until a stable baseline is achieved.

-

Chromatographic Run: Inject the sample and run the following gradient program.

Gradient Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 1.0 (Analytical) | 95 | 5 |

| 20.0 | 1.0 (Analytical) | 50 | 50 |

| 22.0 | 1.0 (Analytical) | 5 | 95 |

| 25.0 | 1.0 (Analytical) | 5 | 95 |

| 25.1 | 1.0 (Analytical) | 95 | 5 |

| 30.0 | 1.0 (Analytical) | 95 | 5 |

| Note: For preparative scale, adjust flow rate according to column diameter (e.g., ~20 mL/min for a 21.2 mm ID column) and extend gradient times proportionally. |

-

Fraction Collection & Analysis: For preparative runs, collect fractions corresponding to the main product peak. Analyze the purity of collected fractions by re-injecting a small aliquot onto the analytical column. Pool pure fractions and remove the solvent under reduced pressure.

Part II: Chiral Purification for Stereoisomer Separation

Once the compound is chemically pure, the separation of its stereoisomers is often necessary. This is exclusively achieved using a Chiral Stationary Phase (CSP).[6]

Rationale for Method Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly versatile and effective for a broad range of chiral compounds.[7] These phases separate enantiomers by forming transient diastereomeric complexes through a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance.[6][7] A normal-phase or polar-organic mode is typically preferred for these columns as it often provides better selectivity.

Workflow for Chiral Method Development

Caption: Workflow for chiral HPLC method development.

Experimental Protocol: Chiral Normal-Phase HPLC

Instrumentation and Materials:

| Component | Specification |

| HPLC System | Analytical HPLC with Gradient/Isocratic Pump and UV Detector |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm Silica, 4.6 x 250 mm |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Isopropanol (IPA) |

| Sample Diluent | 50:50 Hexane:IPA |

| Detection | UV at 210 nm |

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v). A good starting point is 90:10 Hexane:IPA. Degas the solution.

-

Sample Preparation: Dissolve the purified analyte in the sample diluent to a concentration of ~1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

-

System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved. Chiral columns may require longer equilibration times.

-

Chromatographic Run (Isocratic): Inject the sample and run the isocratic program. The separation of four stereoisomers may appear as two pairs of peaks (two diastereomeric pairs, each containing two enantiomers) or up to four distinct peaks.

Example Isocratic Conditions:

| Parameter | Setting |

| Mobile Phase | 90:10 (v/v) n-Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Run Time | 30 min |

-

Optimization:

-

Resolution: If resolution is poor, decrease the percentage of the polar modifier (IPA). For example, move from 90:10 to 95:5 Hexane:IPA to increase retention and potentially improve separation. Conversely, if retention times are too long, increase the IPA content.

-

Peak Shape: For acidic or basic analytes, peak shape can often be improved by adding a small amount of a modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds.[8]

-

Chiral Recognition Mechanism

Caption: Simplified model of chiral recognition on a CSP.

Conclusion

The successful purification of 3-Hydroxy-cyclobutanecarboxylic acid methylamide is a two-part process that directly addresses the compound's inherent physicochemical challenges. Initial purification from process-related impurities can be robustly achieved using a polar-endcapped reversed-phase column with a water/acetonitrile gradient. Subsequent high-resolution separation of all four stereoisomers is possible through systematic method development on a polysaccharide-based chiral stationary phase, typically under normal-phase conditions. The protocols and rationale outlined in this guide provide a comprehensive and scientifically grounded approach for obtaining this valuable chemical entity in high purity for research and development applications.

References

-

Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

(n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

-

(n.d.). Chiral HPLC separations. ResearchGate. Available at: [Link]

-

(n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

-

(2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

(n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available at: [Link]

-

(n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

-

3-Hydroxycyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

-

(n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

-

(n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

(2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

- (n.d.). Synthesis method of trans-3-hydroxycyclobutylformic acid. Google Patents.

-

(2021). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). ResearchGate. Available at: [Link]

-

(n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Organic Syntheses Procedure. Available at: [Link]

-

1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-. PubChem. Available at: [Link]

-

(n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

-

(n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available at: [Link]

-

(n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. resolian.com [resolian.com]

- 3. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. hplc.eu [hplc.eu]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Hydroxy-cyclobutanecarboxylic Acid Methylamide in Medicinal Chemistry

Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to an increased appreciation for underexplored molecular scaffolds. Among these, the cyclobutane ring has emerged as a powerful and versatile building block.[1][2] Its unique puckered three-dimensional structure offers a compelling alternative to more traditional, planar aromatic systems, providing a means to escape "flatland" and explore new chemical space. The incorporation of a cyclobutane moiety can impart conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other chemical groups, all of which are critical parameters in drug design.[1][2][3] This document provides a detailed guide to the potential applications of a specific, functionalized cyclobutane derivative, 3-Hydroxy-cyclobutanecarboxylic acid methylamide, for researchers, scientists, and drug development professionals. While direct literature on this exact molecule is sparse, its utility can be expertly extrapolated from the well-documented applications of its constituent parts: the 3-hydroxycyclobutane core and the methylamide functional group.

Physicochemical Properties and Strategic Advantages

3-Hydroxy-cyclobutanecarboxylic acid methylamide is a bifunctional molecule offering distinct advantages in the design of bioactive compounds. The inherent properties of this scaffold provide medicinal chemists with several strategic levers to optimize drug candidates.

| Property | Advantage in Drug Design |

| 3D Conformation | The puckered nature of the cyclobutane ring provides a defined three-dimensional arrangement of substituents, allowing for precise orienting of pharmacophoric elements to interact with biological targets.[1] |

| Metabolic Stability | The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[2][4] |

| Bioisosterism | The cyclobutane scaffold can act as a bioisostere for phenyl rings or gem-dimethyl groups, offering a way to modulate physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.[4][5] |

| Hydrogen Bonding | The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methylamide group (a hydrogen bond acceptor with a donor N-H) provides multiple points for interaction with protein targets. |

| Modularity | The hydroxyl and methylamide functionalities serve as handles for further chemical modification, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. |

Core Applications in Medicinal Chemistry

The unique structural and electronic features of 3-Hydroxy-cyclobutanecarboxylic acid methylamide make it a valuable building block for several therapeutic areas.

As a Conformational Restraint in Enzyme Inhibitors

The rigidity of the cyclobutane ring can be exploited to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.[6] This is particularly advantageous in the design of enzyme inhibitors where precise positioning of functional groups within an active site is paramount for potency.

Hypothetical Application Example: Kinase Inhibitors

Many kinase inhibitors feature a "hinge-binding" motif, often an amide, and other functional groups that occupy specific pockets of the ATP-binding site. 3-Hydroxy-cyclobutanecarboxylic acid methylamide can serve as a central scaffold to present these groups in a pre-organized manner.

Caption: Interaction of the cyclobutane scaffold with a kinase active site.

As a Bioisostere for Phenyl Rings and Other Moieties

Bioisosteric replacement is a key strategy in drug optimization to improve potency, selectivity, and pharmacokinetic properties.[7][8] The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl group, which can be advantageous in reducing off-target effects associated with aromatic interactions and improving metabolic stability.[4]

Workflow for Bioisosteric Replacement Evaluation

Caption: Workflow for evaluating a cyclobutane bioisostere.

Protocols for Synthesis and Application

The following protocols are provided as a guide for the synthesis of the parent acid and the subsequent derivatization to the target methylamide, as well as a general procedure for its incorporation into a larger molecule.

Protocol 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

The synthesis of 3-hydroxycyclobutanecarboxylic acid often starts from the more readily available 3-oxocyclobutanecarboxylic acid.[9][10][11]

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by acidification to pH ~3 with 1M HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-hydroxycyclobutanecarboxylic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired product.

Protocol 2: Synthesis of 3-Hydroxy-cyclobutanecarboxylic Acid Methylamide

This protocol describes a standard amide coupling reaction.

Step 1: Amide Coupling

-

Activation: Dissolve 3-hydroxycyclobutanecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of methylamine (as a solution in THF or as the hydrochloride salt with an additional equivalent of base, 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Hydroxy-cyclobutanecarboxylic acid methylamide.

Protocol 3: Incorporation into a Peptide-like Scaffold

This protocol outlines the use of 3-Hydroxy-cyclobutanecarboxylic acid methylamide as a building block in solid-phase peptide synthesis (SPPS).

Step 1: Functionalization for SPPS

-

The hydroxyl group of 3-Hydroxy-cyclobutanecarboxylic acid methylamide may need to be protected with a suitable protecting group (e.g., TBDMS, Boc) depending on the overall synthetic strategy.

-

The carboxylic acid of the parent molecule can be activated for coupling to a resin-bound amine.

Step 2: Solid-Phase Coupling

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

-

Coupling: In a separate vessel, pre-activate Fmoc-protected 3-aminocyclobutanecarboxylic acid (a derivative of the title compound) with a coupling agent like HBTU/DIPEA in DMF. Add the activated amino acid to the deprotected resin and agitate for 2-4 hours.

-

Capping (Optional): Cap any unreacted amines with acetic anhydride.

-

Chain Elongation: Repeat the deprotection and coupling steps to elongate the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the compound from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude product by preparative HPLC.

Conclusion

3-Hydroxy-cyclobutanecarboxylic acid methylamide represents a promising, yet underutilized, building block in medicinal chemistry. Its inherent structural features provide a robust platform for the design of novel therapeutics with potentially improved pharmacological profiles. The protocols and conceptual frameworks presented herein are intended to serve as a foundational guide for researchers to explore the rich chemical space offered by this and related cyclobutane scaffolds. By leveraging the principles of conformational constraint and bioisosterism, medicinal chemists can harness the unique properties of this molecule to address a wide range of therapeutic challenges.

References

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

-

Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

- CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents.

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

-

PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. Available at: [Link]

- EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents.

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Available at: [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Bloom Tech. (2024, March 21). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? Available at: [Link]

- US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents.

-

Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. Available at: [Link]

-

Bioisosteres in Drug Design – “Escape from Flatland”. Available at: [Link]

- CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents.

-

PubChem. 3-Oxocyclobutane-1-carboxylic acid. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. sorensen.princeton.edu [sorensen.princeton.edu]

- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclobutane Carboxamides

Welcome to the technical support center for the purification of cyclobutane carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. The unique structural features of the cyclobutane ring, including ring strain and the potential for complex stereoisomerism, present distinct purification challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

I. Understanding the Core Purification Challenges

The synthesis of cyclobutane carboxamides can be intricate, often resulting in mixtures of products, isomers, and unreacted starting materials.[1][3] The primary challenges in their purification stem from:

-

Stereoisomerism: The formation of cis and trans isomers is common, and their similar physical properties can make separation difficult.[1]

-

Ring Strain and Stability: The inherent strain in the four-membered ring can render some derivatives susceptible to ring-opening or decomposition under certain conditions, such as on acidic silica gel.[2]

-

Byproduct Formation: Synthetic routes, such as Pd-catalyzed C-H arylations or multi-component reactions like the Ugi reaction, can generate a variety of side products that co-elute with the desired compound.[3]

-

Spectroscopic Complexity: The conformational flexibility of the cyclobutane ring can lead to complex and sometimes misleading NMR spectra, making purity assessment challenging.[1][3]

This guide will provide systematic approaches to overcome these obstacles.

II. Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of cis and trans isomers of my cyclobutane carboxamide. What is the best way to separate them?